N-[4-chloro-3-(trifluoromethyl)phenyl]-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}benzenesulfonamide
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Overview
Description
N-[4-chloro-3-(trifluoromethyl)phenyl]-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}benzenesulfonamide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a combination of chloro, trifluoromethyl, and fluorophenyl groups, making it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-chloro-3-(trifluoromethyl)phenyl]-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}benzenesulfonamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-chloro-3-(trifluoromethyl)phenyl isocyanate with appropriate amines and other reagents under controlled conditions . The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[4-chloro-3-(trifluoromethyl)phenyl]-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify specific functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions . The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
N-[4-chloro-3-(trifluoromethyl)phenyl]-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}benzenesulfonamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-[4-chloro-3-(trifluoromethyl)phenyl]-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-chloro-3-(trifluoromethyl)phenyl isocyanate: A related compound used in similar synthetic applications.
4-[4-chloro-3-(trifluoromethyl)phenyl]-4-piperidinol: Another compound with similar structural features and potential biological activities.
Uniqueness
N-[4-chloro-3-(trifluoromethyl)phenyl]-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C25H22ClF4N3O3S |
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Molecular Weight |
556.0 g/mol |
IUPAC Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]benzenesulfonamide |
InChI |
InChI=1S/C25H22ClF4N3O3S/c26-23-11-10-20(16-22(23)25(28,29)30)33(37(35,36)21-4-2-1-3-5-21)17-24(34)32-14-12-31(13-15-32)19-8-6-18(27)7-9-19/h1-11,16H,12-15,17H2 |
InChI Key |
PWEHXSPANGKSEA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CN(C3=CC(=C(C=C3)Cl)C(F)(F)F)S(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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